2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol
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Overview
Description
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol typically involves the reaction of 2-nitrobenzaldehyde with difluoromethylating agents under controlled conditionsThe reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 2,2-Difluoro-1-(2-nitrophenyl)ethanone.
Reduction: 2,2-Difluoro-1-(2-aminophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The nitrophenyl group can participate in various electronic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(3-nitrophenyl)ethan-1-ol
- 2,2-Difluoro-1-(4-nitrophenyl)ethan-1-ol
- 1-(2-nitrophenyl)ethan-1-ol
Uniqueness
2,2-Difluoro-1-(2-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions compared to its isomers. The presence of two fluorine atoms also imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
197783-86-1 |
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Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.145 |
IUPAC Name |
2,2-difluoro-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,7-8,12H |
InChI Key |
DNGHTKXRXKQDHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(F)F)O)[N+](=O)[O-] |
Synonyms |
Benzenemethanol, alpha-(difluoromethyl)-2-nitro- (9CI) |
Origin of Product |
United States |
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